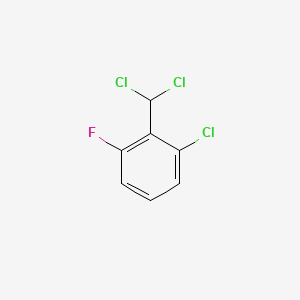

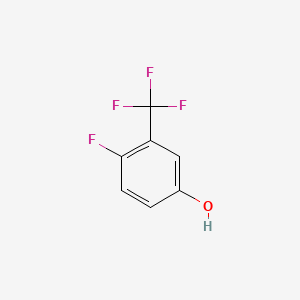

![molecular formula C10H7N3OS B1297754 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine CAS No. 208938-48-1](/img/structure/B1297754.png)

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

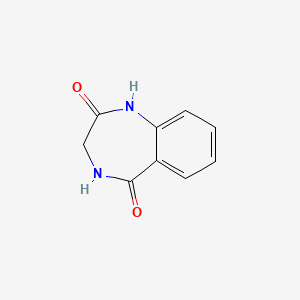

The synthesis of benzothiazole and isoxazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, A. P. Chavan and co-workers synthesized a new series of 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4 H)-one by the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone, prepared from 90, in the presence of NaHCO3 in ethanol .Applications De Recherche Scientifique

Anti-Tubercular Compounds

Benzothiazole derivatives, including 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine, have been explored for their potential as anti-tubercular agents. Recent synthetic developments have shown that these compounds exhibit inhibitory activity against Mycobacterium tuberculosis. The synthesis of these derivatives involves various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction, highlighting their versatility in drug design .

Antiproliferative Properties

The structural motif of benzothiazole is promising for the evaluation of antiproliferative properties. Studies suggest that derivatives of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine could be used to explore new pathways for ring annulation, which is a crucial step in the development of compounds with potential anticancer activities .

Anticancer Activity

The design and synthesis of novel benzothiazole derivatives have been linked to anticancer activity. These compounds are being investigated for their efficacy in inhibiting cancer cell growth and proliferation. The molecular structure of benzothiazole-based compounds allows for the exploration of their interaction with various biological targets involved in cancer .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial activity. The presence of the benzothiazole moiety in the compound structure contributes to its potential as an antimicrobial agent, which could be further optimized for treating various bacterial infections .

Quorum Sensing Inhibitors

In the search for novel quorum sensing inhibitors, a library of benzothiazole derivatives has been synthesized and evaluated. These compounds, including 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine, are being studied for their ability to disrupt communication among bacteria, which is a key strategy in combating bacterial resistance .

Organic Synthesis and Drug Development

The benzothiazole and isoxazole rings present in 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine serve as valuable building blocks in organic synthesis. They provide a platform for the development of new inhibitors of enzymes like acetylcholinesterase (AChE), which are relevant in the treatment of diseases such as Alzheimer’s Disease (AD). The compound’s structure facilitates the creation of diverse derivatives, potentially reducing the time required for drug development .

Mécanisme D'action

Target of Action

The primary target of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall, which is crucial for its survival .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the bacterium’s cell wall biosynthesis, the compound causes the bacterium to lose its ability to maintain its cell structure, leading to its death .

Action Environment

The action of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is influenced by the environment within the Mycobacterium tuberculosis bacterium . The compound’s effectiveness may be affected by factors such as the bacterium’s metabolic state and the presence of other compounds that may interact with the DprE1 enzyme .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYWOCYRNYXAKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(ON=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345961 |

Source

|

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine | |

CAS RN |

208938-48-1 |

Source

|

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

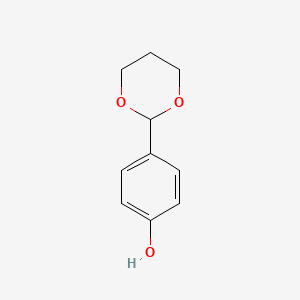

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)

![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)